molecular formula C19H17N3O3 B2591832 4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide CAS No. 941941-05-5

4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide

Cat. No.: B2591832
CAS No.: 941941-05-5
M. Wt: 335.363
InChI Key: WLPHSTIOUDBOBB-UHFFFAOYSA-N
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Description

4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide is a synthetic small molecule belonging to the class of benzamide derivatives, characterized by a central benzamide core linked to a 6-methoxypyridazine moiety. This specific structure places it within a category of compounds recognized for their significant potential in medicinal chemistry and pharmaceutical research, particularly as scaffolds for developing kinase inhibitors and other biologically active agents . The methoxy substitutions on the aromatic rings are strategically designed to enhance the compound's solubility and metabolic stability, which are critical parameters for drug-like properties . With a molecular formula of C19H17N3O3 and a molecular weight of 335.36 g/mol, it is supplied with a high purity level of 95%+ to ensure reliability and consistency in experimental applications . The core research value of this compound is linked to the biological activity of its pyridazine component. Pyridazine derivatives are increasingly popular in drug discovery due to their wide range of biological activities . This compound is primarily investigated in oncology research, where similar benzamide-pyridazine hybrids have demonstrated potential as selective inhibitors of enzymes involved in critical cellular signaling pathways, such as specific kinases associated with cancer progression, metastasis, and invasion . Beyond oncology, its research applications extend to inflammatory diseases and fibrosis, reflecting the versatile therapeutic potential of this chemical class . Researchers utilize this compound extensively in in vitro assays and structure-activity relationship (SAR) studies to optimize lead compounds for greater potency and selectivity against challenging biological targets. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. All sales are final, and the buyer assumes responsibility for confirming the product's identity and/or purity for their specific research application.

Properties

IUPAC Name

4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-24-16-9-5-14(6-10-16)19(23)20-15-7-3-13(4-8-15)17-11-12-18(25-2)22-21-17/h3-12H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPHSTIOUDBOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Methanol, halogenated solvents, elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with modified chemical structures.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (Reference) Key Substituents Molecular Formula Molecular Weight (g/mol) Yield (%) Key Features/Activities
Target Compound 6-Methoxypyridazin-3-yl C19H16N3O3 334.35 - Potential kinase inhibition*
4-Methoxy-N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide Piperazinyl carbonyl C25H25N3O3 415.49 - Enhanced solubility due to piperazine
4-Methoxy-N-((4-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)phenyl)carbamothioyl)benzamide Thiophene sulfonyl piperazine C24H25N5O4S2 535.67 76 Antiviral activity against norovirus
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide Thieno pyrimidine C21H14F3N3O3S 461.41 - Antimicrobial properties
4-Methoxy-N-[4-(5-phenyl-1,2,3-triazol-1-yl)phenyl]benzamide Triazole C22H18N4O2 370.40 - Improved metabolic stability

*Hypothesized based on pyridazine’s role in kinase inhibition .

Key Observations:

  • Substituent Impact on Activity : The 6-methoxypyridazine group in the target compound may confer selectivity toward kinase targets, whereas analogs with thiophene sulfonyl piperazine (e.g., Compound 7 ) exhibit antiviral activity.
  • Solubility and Bioavailability : Piperazine-containing analogs (e.g., ) likely enhance solubility due to their basic nitrogen atoms, contrasting with the pyridazine group, which may reduce solubility.
  • Metabolic Stability : Triazole-containing analogs (e.g., ) resist oxidative metabolism better than pyridazine derivatives, as triazoles are less prone to CYP450-mediated degradation .

ADMET and Physicochemical Properties

  • Lipophilicity : The target compound’s logP (estimated via molecular weight and methoxy groups) is likely ~3.5, similar to Compound 7 (logP 3.8, calculated using ADMETLab 2.0 ).
  • Toxicity : Thiophene-containing analogs (e.g., ) may pose hepatotoxicity risks due to sulfone group bioactivation, a concern absent in the target compound .

Biological Activity

4-Methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide is a compound of interest in medicinal chemistry due to its unique structural features, which include a benzamide moiety and a pyridazine ring. These characteristics suggest potential biological activities, particularly in the fields of antiangiogenesis and antiviral applications. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Structural Characteristics

The compound's structure is defined by its methoxy groups, which enhance solubility and may contribute to its biological activity. The presence of the pyridazine ring is significant for its interaction with biological targets, potentially through hydrogen bonding and hydrophobic interactions. The following table summarizes the key structural components:

ComponentDescription
Benzamide MoietyCore structure with potential for target interaction
Pyridazine RingEnhances chemical stability and reactivity
Methoxy GroupsImprove solubility and biological activity

Antiangiogenic Effects

Research indicates that this compound exhibits antiangiogenic properties , which are crucial in cancer treatment. Antiangiogenesis refers to the process of inhibiting the growth of new blood vessels, which tumors require for growth and metastasis. Initial studies suggest that this compound interacts with vascular endothelial growth factor (VEGF) signaling pathways, although specific mechanisms remain to be fully elucidated.

Case Study 1: Antiviral Efficacy

In a study focused on N-phenylbenzamide derivatives, compounds structurally similar to this compound were tested against HBV. Results indicated that these derivatives could inhibit HBV replication effectively in vitro and in vivo, suggesting that modifications to the benzamide structure can enhance antiviral properties .

Another study highlighted how similar compounds disrupt DNA repair mechanisms in cancer cells by inhibiting DNA-dependent protein kinase (DNA-PK). This inhibition leads to increased apoptosis in cancer cells, showcasing a potential therapeutic pathway for this compound as an anticancer agent.

Research Findings Summary

The following findings summarize the biological activity observed in research involving this compound and its analogs:

Biological ActivityObservationsReferences
AntiangiogenicInhibits VEGF signaling pathways
AntiviralPotential to inhibit HBV replication via A3G levels
Apoptosis InductionInhibits DNA-PK leading to increased apoptosis

Q & A

Basic: What are the recommended synthetic routes for 4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide, and how can reaction conditions be optimized for yield?

Answer:
The synthesis typically involves a multi-step approach:

Coupling Reactions : React a pyridazine derivative (e.g., 6-methoxypyridazin-3-amine) with 4-methoxybenzoyl chloride in the presence of a base like triethylamine. Solvents such as dichloromethane or acetonitrile are preferred due to their compatibility with acyl chloride chemistry .

Intermediate Purification : Use column chromatography (silica gel, chloroform/methanol eluent) to isolate intermediates.

Optimization : Adjust reaction temperature (e.g., 0–25°C for acid-sensitive steps) and stoichiometry (1.2–1.5 equivalents of acyl chloride) to minimize side products. Continuous flow reactors can enhance scalability .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Answer:

  • 1H/13C NMR :
    • Aromatic protons in the pyridazin-3-yl group appear as doublets (δ 8.2–8.5 ppm). Methoxy groups resonate as singlets (δ 3.8–4.0 ppm) .
    • Carbon signals for the benzamide carbonyl are typically δ 165–168 ppm .
  • ESI-MS : Expect a molecular ion peak [M+H]+ matching the molecular formula (C19H16N3O3).
  • IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C-O (~1250 cm⁻¹) .

Advanced: How can researchers resolve contradictions in biological activity data across different studies involving this benzamide derivative?

Answer:

  • Standardized Assays : Use uniform protocols (e.g., MIC determination for antimicrobial studies) to minimize variability .
  • Target Validation : Perform enzyme inhibition assays (e.g., bacterial PPTase enzymes) to confirm mechanistic hypotheses .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects in cell-based assays) .

Advanced: What computational strategies are recommended to model the interaction of this compound with potential enzymatic targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding modes to targets like bacterial PPTases. Focus on hydrogen bonding with pyridazinyl nitrogen and hydrophobic interactions with methoxy groups .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes.
  • QM/MM Calculations : Evaluate electronic effects of substituents on binding affinity .

Basic: What safety precautions are critical when handling intermediates during the synthesis of this compound?

Answer:

  • Hazard Analysis : Conduct a risk assessment for reagents (e.g., acyl chlorides, sodium pivalate) using guidelines from Prudent Practices in the Laboratory .
  • PPE : Use nitrile gloves, fume hoods, and explosion-proof equipment during exothermic steps (e.g., coupling reactions).
  • Mutagenicity Screening : Perform Ames testing for intermediates; compound 3 analogs show mutagenicity comparable to benzyl chloride .

Advanced: How do electronic effects of substituents (e.g., methoxy, pyridazinyl) influence the reactivity and stability of this benzamide in various reaction environments?

Answer:

  • Methoxy Groups : Enhance electron density on the benzamide ring, increasing resistance to oxidation. Use DFT calculations (B3LYP/6-31G*) to map electron distribution .
  • Pyridazinyl Group : Acts as a weak base, participating in acid-catalyzed rearrangements. Monitor pH in aqueous reactions to prevent decomposition .

Advanced: What methodologies are suitable for investigating the pharmacokinetic properties of this compound in preclinical models?

Answer:

  • In Vitro ADME :
    • Plasma stability assays (37°C, 1–24 hours) with LC-MS/MS quantification.
    • CYP450 inhibition screening using human liver microsomes .
  • In Vivo Studies : Administer via intravenous/oral routes in rodents, followed by blood sampling for bioavailability analysis. The trifluoromethyl group may enhance metabolic stability .

Basic: What purification techniques are optimal for isolating this compound from complex reaction mixtures?

Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → chloroform/methanol) for polar intermediates .
  • Crystallization : Recrystallize from dimethyl ether or ethanol/water mixtures. Monitor crystal morphology via polarized light microscopy .

Advanced: How can researchers design structure-activity relationship (SAR) studies to identify critical functional groups in this benzamide derivative?

Answer:

  • Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing methoxy with ethoxy or halogens).
  • Biological Testing : Compare IC50 values against target enzymes (e.g., bacterial PPTases) to rank substituent contributions .
  • 3D-QSAR : Use CoMFA or CoMSIA models to correlate structural features with activity .

Advanced: What experimental approaches can validate the proposed mechanism of action for this compound’s antimicrobial effects?

Answer:

  • Enzyme Inhibition Assays : Measure Ki values for PPTase enzymes using radioactive labeling (e.g., 14C-acyl carrier protein) .
  • Genetic Knockouts : Use CRISPR-Cas9 to delete target genes in bacterial strains and assess resistance development.
  • Time-Kill Curves : Evaluate bactericidal kinetics at 2× and 4× MIC concentrations .

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